Pentylphosphonic acid

Description

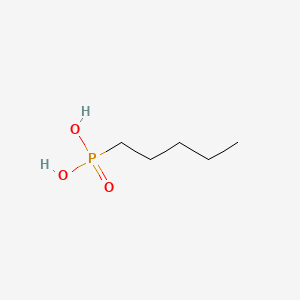

Pentylphosphonic acid (C₅H₁₃O₃P) is an organophosphorus compound characterized by a five-carbon alkyl chain (pentyl group) bonded to a phosphonic acid group (–PO(OH)₂). It is widely studied for its interfacial properties, particularly in surface functionalization and materials science, where its dipole moment and charge distribution influence work function modulation . Additionally, its derivatives, such as (S)-FTY720-phosphonate, exhibit biological activity, including endothelial barrier enhancement .

Properties

CAS No. |

4672-26-8 |

|---|---|

Molecular Formula |

C5H13O3P |

Molecular Weight |

152.13 g/mol |

IUPAC Name |

pentylphosphonic acid |

InChI |

InChI=1S/C5H13O3P/c1-2-3-4-5-9(6,7)8/h2-5H2,1H3,(H2,6,7,8) |

InChI Key |

CKVICYBZYGZLLP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentylphosphonic acid can be synthesized through various methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (using hydrochloric acid) or through the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the direct use of phosphorous acid (H3PO3) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The McKenna procedure is often preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions

Pentylphosphonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound derivatives.

Reduction: Reduction reactions can convert it into different phosphine compounds.

Substitution: It can participate in substitution reactions where the hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted phosphonic acids .

Scientific Research Applications

Pentylphosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of organophosphorus compounds and as a reagent in various chemical reactions.

Biology: It serves as a precursor for bioactive molecules and is used in the study of enzyme inhibition.

Medicine: It is investigated for its potential use in drug development, particularly in the design of bone-targeting drugs.

Industry: It is used in the production of flame retardants, plasticizers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of pentylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions .

Comparison with Similar Compounds

Key Research Findings

- Surface Engineering: this compound’s dipole density (0.15–0.25 C·m⁻¹) enables precise tuning of semiconductor work functions, outperforming carboxylates like pentanoate .

- Biological Efficacy : (S)-FTY720-phosphonate’s enhanced barrier protection (50% TEER increase) over FTY720 underscores the role of phosphonate groups in stabilizing cell junctions .

- Structural Trade-offs: Bulky derivatives (e.g., 9-(5-phosphonopentyl)guanine) exhibit reduced target binding, emphasizing the need for balanced hydrophobicity and steric effects .

Biological Activity

Pentylphosphonic acid (PPA) is a phosphonic acid derivative that has garnered attention in various fields of biological and chemical research. This article delves into its biological activity, including its mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound can be classified as an organophosphorus compound characterized by the presence of a phosphonic acid group () attached to a pentyl chain. Its molecular formula is , and it exhibits properties typical of phosphonic acids, such as high polarity and potential for chelation with metal ions.

This compound exhibits several biological activities primarily through its interactions with biological membranes and proteins. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : PPA can inhibit certain enzymes by competing with substrates or altering the enzyme's active site conformation.

- Metal Chelation : The phosphonic acid group can chelate metal ions, which may impact various biochemical pathways involving metal-dependent enzymes.

- Cell Membrane Interaction : PPA has shown the ability to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

Case Studies

-

Antimicrobial Activity :

Research has demonstrated that this compound possesses antimicrobial properties against various bacterial strains. In a study involving Staphylococcus aureus, PPA exhibited significant inhibitory effects on bacterial growth, suggesting its potential as a therapeutic agent against infections caused by resistant strains. -

Antitumor Activity :

In vitro studies have indicated that PPA can induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases, leading to programmed cell death.

Table 1: Summary of Biological Activities of this compound

Applications in Research

This compound has been utilized in various research applications:

- Drug Development : Due to its biological activity, PPA is being explored as a lead compound for developing new antimicrobial and anticancer drugs.

- Biochemical Probes : Its ability to interact with biomolecules makes it a valuable tool for studying enzyme mechanisms and cellular processes.

- Nanotechnology : PPA is being investigated for use in creating phosphonic acid-functionalized nanoparticles for targeted drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.